N-[4-(benzyloxy)phenyl]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
CAS No.:
Cat. No.: VC16327259
Molecular Formula: C26H22FN3O4
Molecular Weight: 459.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H22FN3O4 |
|---|---|
| Molecular Weight | 459.5 g/mol |
| IUPAC Name | 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(4-phenylmethoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C26H22FN3O4/c1-33-24-15-19(27)7-12-22(24)23-13-14-26(32)30(29-23)16-25(31)28-20-8-10-21(11-9-20)34-17-18-5-3-2-4-6-18/h2-15H,16-17H2,1H3,(H,28,31) |
| Standard InChI Key | XBJUJKIZVIIHRF-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Introduction
Synthesis and Characterization
The synthesis of N-[4-(Benzyloxy)phenyl]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step reactions starting from readily available precursors. The process may include the formation of the pyridazinone ring followed by the introduction of the benzyloxyphenyl and 4-fluoro-2-methoxyphenyl groups. Characterization of the compound can be achieved through spectroscopic methods such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and HR-MS (High-Resolution Mass Spectrometry).
Biological Activities and Potential Applications
While specific biological activity data for N-[4-(Benzyloxy)phenyl]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is not available, compounds with similar structures have shown promise in various therapeutic areas. For instance, pyridazinone derivatives have been explored for their anti-inflammatory and anticancer properties . The presence of fluorine and methoxy groups can enhance the compound's bioavailability and interaction with biological targets.
Future Research Directions
Given the limited information available on N-[4-(Benzyloxy)phenyl]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide, future research should focus on:
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Synthetic Optimization: Developing efficient synthesis protocols to improve yield and purity.
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Biological Evaluation: Assessing the compound's antimicrobial, anti-inflammatory, and anticancer activities.
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Molecular Modeling: Conducting docking studies to predict potential targets and binding modes.
These studies will provide valuable insights into the compound's potential applications and guide further development.
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